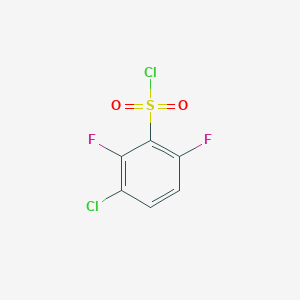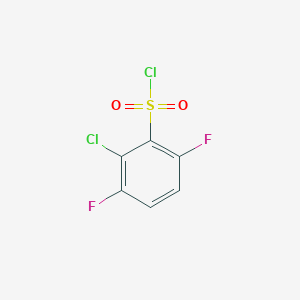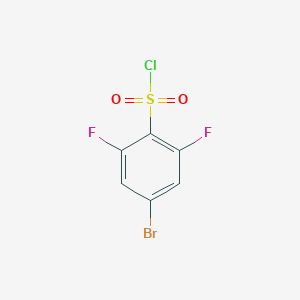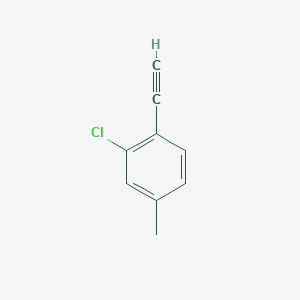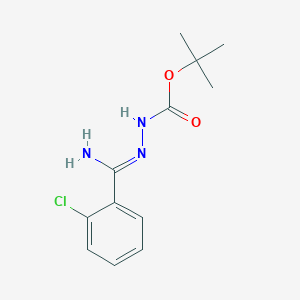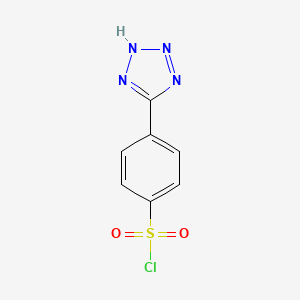
4-(2H-テトラゾール-5-イル)ベンゼンスルホニルクロリド
概要
説明
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN4O2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
科学的研究の応用
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride is utilized in various scientific research applications, including:
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These targets play a crucial role in the compound’s mechanism of action, as their interaction with the compound leads to significant changes in their function.
Mode of Action
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride interacts with its targets by forming hydrogen bonds with the amino acid residues in their active pockets . This interaction results in a change in the conformation and function of the target proteins, which can have downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride’s action are largely dependent on its interaction with its target proteins. For instance, some synthesized compounds similar to 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride have shown significant cytotoxic effects .
生化学分析
Biochemical Properties
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s function and stability .
Cellular Effects
The effects of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride on cells are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or thiol groups, on proteins and enzymes. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit serine proteases by reacting with the active site serine residue, forming a stable sulfonamide bond. This modification prevents substrate binding and catalysis, effectively inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
The stability and effects of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride over time are important considerations in laboratory settings. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to moisture or high temperatures. In in vitro studies, the effects of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride on cellular function can change over time, with prolonged exposure leading to more pronounced effects on cell viability and function. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of specific biochemical pathways .
Dosage Effects in Animal Models
In animal models, the effects of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride can cause toxicity, manifesting as liver damage or other organ-specific effects. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is crucial for predicting its biological effects and potential toxicity .
準備方法
The synthesis of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(2H-tetrazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2H-tetrazol-5-yl)benzenesulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
- Tosyl chloride
The uniqueness of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride lies in the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
特性
IUPAC Name |
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGIDWWUVWVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680582 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924964-20-5 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


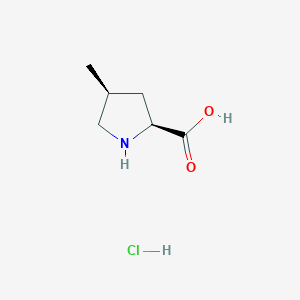
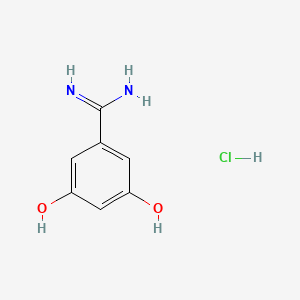
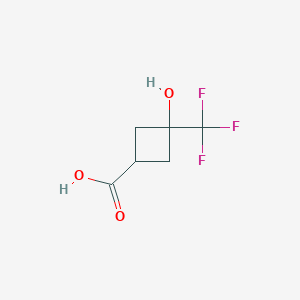
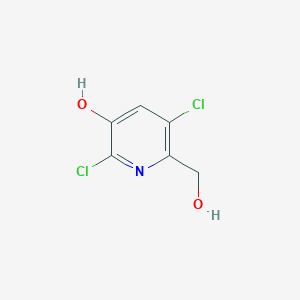
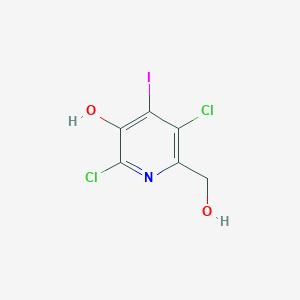
![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)


